2(3H)-Benzothiazolethione, 3-methyl-
CAS No.: 2254-94-6
Cat. No.: VC21181289
Molecular Formula: C8H7NS2
Molecular Weight: 181.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2254-94-6 |
---|---|
Molecular Formula | C8H7NS2 |
Molecular Weight | 181.3 g/mol |
IUPAC Name | 3-methyl-1,3-benzothiazole-2-thione |
Standard InChI | InChI=1S/C8H7NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 |
Standard InChI Key | IRNRNPNZAKHEAW-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2SC1=S |
Canonical SMILES | CN1C2=CC=CC=C2SC1=S |
Boiling Point | 335.0 °C |
Melting Point | 90.0 °C |
Introduction
Chemical Identity and Structure
2(3H)-Benzothiazolethione, 3-methyl- is an organic heterocyclic compound characterized by a benzothiazole moiety with a thione functional group and a methyl substituent at the 3-position. The compound has a distinctive structure where a sulfur atom is double-bonded to a carbon atom (thione group), contributing to its reactivity profile and potential applications .
Basic Identification Parameters
The compound is identified through several standard chemical identifiers, summarized in the following table:
Property | Value |
---|---|
CAS Number | 2254-94-6 |
Molecular Formula | C₈H₇NS₂ |
Molecular Weight | 181.278 g/mol |
InChI | InChI=1S/C8H7NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 |
InChIKey | IRNRNPNZAKHEAW-UHFFFAOYSA-N |
SMILES | Cn1c(=S)sc2ccccc21 |
Table 1: Chemical identifiers for 2(3H)-Benzothiazolethione, 3-methyl-
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific literature and chemical databases:
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2-Benzothiazolinethione, 3-methyl-
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N-Methylbenzothiazoline-2-thione
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3-Methyl-1,3-benzothiazoline-2-thione
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3-Methylbenzothiazole-2-thione
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3-Methylbenzothiazoline-2-thione
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3-Methylbenzo[d]thiazoline-2-thione
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N-Methylbenzothiazole-2-thione
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3-Methyl-3H-benzothiazole-2-thione
Physical and Chemical Properties
2(3H)-Benzothiazolethione, 3-methyl- exhibits specific physicochemical characteristics that influence its behavior in various chemical environments and applications.
Physical Properties
The compound typically appears as a yellow to brown solid at room temperature and demonstrates solubility in organic solvents. The presence of the methyl group enhances its lipophilicity, making it more soluble in non-polar environments .
Table 2: Physical properties of 2(3H)-Benzothiazolethione, 3-methyl-
Spectroscopic and Electronic Properties
The electronic structure of 2(3H)-Benzothiazolethione, 3-methyl- has been investigated through various spectroscopic methods:
Property | Value | Unit | Method | Reference |
---|---|---|---|---|
Ionization Energy | 7.81 | eV | Photoelectron Spectroscopy | Guimon, Arbelot, et al., 1975 |
Table 3: Spectroscopic data for 2(3H)-Benzothiazolethione, 3-methyl-
The ionization energy value of 7.81 eV provides insight into the compound's electronic structure and reactivity patterns, particularly in reactions involving electron transfer mechanisms .
Applications and Uses
2(3H)-Benzothiazolethione, 3-methyl- demonstrates versatility in various industrial and scientific applications due to its unique structural features and reactivity profile.
Chemical Synthesis Applications
The compound serves as an important fine chemical intermediate in organic synthesis pathways. Its reactivity, particularly through the thione functional group, makes it valuable for the development of more complex molecular structures .
Agricultural and Pharmaceutical Applications
The compound is utilized as a key raw material for the synthesis of various:
Its potential biological activities, which may include antimicrobial and antifungal properties, make it particularly valuable in pharmaceutical and agrochemical research and development .
Synthetic Chemistry
As a chemical intermediate, 2(3H)-Benzothiazolethione, 3-methyl- facilitates further derivatization reactions, making it valuable in synthetic chemistry. The presence of multiple reactive sites allows for selective functionalization to create more complex structures .
Analytical Methods
Various analytical techniques have been developed for the identification, quantification, and characterization of 2(3H)-Benzothiazolethione, 3-methyl- in different matrices.
High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse-phase HPLC methods. A specialized analytical protocol has been developed with the following parameters:
Parameter | Description |
---|---|
Column Type | Newcrom R1 HPLC column |
Mobile Phase | Acetonitrile, water, and phosphoric acid |
MS Compatibility | Phosphoric acid can be replaced with formic acid for MS-compatible applications |
Scalability | Method is scalable for preparative separation and isolation of impurities |
Applications | Suitable for pharmacokinetic studies |
Particle Size Options | 3 μm particles available for fast UPLC applications |
Table 4: HPLC method for the analysis of 2(3H)-Benzothiazolethione, 3-methyl-
Spectroscopic Identification
The compound has been characterized using photoelectron spectroscopy, which has determined its ionization energy as 7.81 eV . This spectroscopic information is valuable for structural confirmation and purity assessment.
Structural Relationships and Analogues
2(3H)-Benzothiazolethione, 3-methyl- belongs to a larger family of benzothiazole derivatives that share similar structural features but differ in specific functional groups.
Related Compounds
Several structurally related compounds exist, including:
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3-Methyl-2(3H)-benzothiazolone (C8H7NOS) - This compound is similar but contains an oxygen atom instead of sulfur in the thione position .
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2(3H)-Benzothiazolethione, 5-methoxy-3-methyl- (CAS: 138107-42-3) - A methoxy-substituted derivative at the 5-position of the benzothiazole ring .
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1,2-Benzothiazole-3(2H)-thione 1,1-dioxides - These compounds, also known as thiosaccharins, have been reported to be versatile as agricultural or horticultural plant disease control agents or pesticides .
The structural relationships between these compounds contribute to understanding the structure-activity relationships that influence their chemical and biological behaviors.
Synthesis Methods
The synthesis of 2(3H)-Benzothiazolethione, 3-methyl- and related compounds can be achieved through several synthetic routes.
Traditional Methods
Traditional synthesis methods for thione derivatives of benzothiazoles often involve the thiocarbonylation of the corresponding benzothiazolones using reagents such as phosphorus pentasulfide (P2S5) or Lawesson's reagent .
Alternative Synthetic Approaches
Research has been conducted on the development of more efficient synthetic routes for benzothiazole derivatives. One approach involves DBU-promoted cyclization reactions of appropriate precursors, which provides an alternative to the traditional methods that use difficult-to-handle sulfurization agents .
Hazard Symbol | Signal Word |
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GHS07 | Warning |
Table 5: Hazard classification for 2(3H)-Benzothiazolethione, 3-methyl-
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